Cas no 186692-46-6 (Seliciclib)

Seliciclib 化学的及び物理的性質
名前と識別子
-
- (R)-2-((6-(Benzylamino)-9-isopropyl-9H-purin-2-yl)amino)butan-1-ol
- (R)-Roscovitine
- 6-(Benzylamino)-2(R)-[[1-(hydroxymethyl)propyl]amino]-9-isopropylpurine
- Roscovitine (Seliciclib,CYC202)
- 2-(R)-(1-Ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine
- Roscovitine
- R-roscovitine
- Seliciclib
- Seliciclib (Roscovitine,R-roscovitine, CYC202)
- CYC 202
- CYC202 Cyclacel
- P34 CDC2
- Roscovitin
- CYC-202(ROSCOVITINE)
- 2-(R)-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
- Posiphe
- Roscoviline
- (R)-2-(1-ETHY
- ROSCOVITINE 95+%
- CYC202
- InSolution™ Roscovitine
- 0ES1C2KQ94
- NSC701554
- (2R)-2-[[6-(benzylamino)-9-isopropyl-purin-2-yl]amino]butan-1-ol
- (2R)-2-[[6-(benzylamino)-9-propan-2-ylpur
- BSPBio_001078
- NCGC00094374-03
- (2R)-2-((9-(1-methylethyl)-6-((phenylmethyl)amino)-9H-purin-2-yl)amino)-1-butanol
- BiomolKI2_000054
- BCP01760
- KBio2_000418
- Roscovitine (Seliciclib, CYC202)
- (2R)-2-((6-benzylamino-9-(propan-2-yl)-9h-purin-2-yl)amino)butan-1-ol
- HMS3403F19
- AC-2416
- EN300-26484982
- 1unl
- SELICICLIB [MI]
- A813074
- 1-Butanol, (2R)-
- AS-56277
- BiomolKI_000048
- BMK1-E12
- Roscovitine, >=98% (TLC)
- NS00068708
- CBiol_002016
- NCGC00094374-05
- BRD-K07691486-001-05-6
- KBio2_002986
- cid_160355
- NSC-701554
- K00020
- BDBM7533
- 3ddq
- Lopac0_001102
- KBioSS_000418
- GTPL6035
- KBio3_000795
- BCPP000087
- CC205
- (2R)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
- CHEMBL14762
- NCGC00094374-02
- 186692-46-6
- CYC-202
- BCBcMAP01_000013
- ROSCOVITINE(Seliciclib)
- Bio2_000379
- 1-Butanol, 2-((9-(1-methylethyl)-6-((phenylmethyl)amino)-9H-purin-2-yl)amino)-, (2R)-
- NSC-800881
- (2R)-2-[[6-[(phenylmethyl)amino]-9-propan-2-yl-purin-2-yl]amino]butan-1-ol
- KBio2_005554
- IDI1_002134
- (2R)-2-[[6-[(phenylmethyl)amino]-9-propan-2-yl-2-purinyl]amino]-1-butanol
- Q3494619
- MLS006011028
- SELICICLIB [WHO-DD]
- EX-A052
- NCGC00094374-04
- HMS3229N13
- J-524224
- HMS1792F19
- NCGC00094374-13
- BRD-K07691486-001-03-1
- Bio2_000859
- KBio3_000796
- M02443
- SW220195-1
- RRC
- HMS1990F19
- Seliciclib (Roscovitine)
- s1153
- 1-Butanol, 2-((9-(1-methylethyl)-6-((phenylmethyl)amino)-9H-purin-2-yl)amino)-, (R)-
- 2,6,9-Trisubstituted purine deriv. 28
- SCHEMBL94728
- KBioGR_000418
- NSC 701554
- Seliciclib [INN]
- HMS1362F19
- UNII-0ES1C2KQ94
- (2R)-2-[[6-(benzylamino)-9-propan-2-yl-purin-2-yl]amino]butan-1-ol
- HY-30237
- AMY10845
- CHEBI:45307
- 1-Butanol, 2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-, (2R)-
- BTIHMVBBUGXLCJ-OAHLLOKOSA-N
- (2R)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol
- Rosco
- AKOS005146319
- SMR004702823
- DTXSID20171928
- 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]- 9H-purin-2-yl]amino]-(R)-1-butanol
- DB06195
- Bio1_000302
- NCI60_036420
- SMP1_000266
- HSCI1_000092
- NCGC00094374-01
- NSC800881
- CCG-100652
- J-011999
- AL-39256
- (2R)-2-{[6-(benzylamino)-9-(1-methylethyl)-9H-purin-2-yl]amino}butan-1-ol
- 2-(1-ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine
- Roscovitine - CAS 186692-46-6
- (R)-2-((9-(1-methylethyl)-6-((phenylmethyl)amino)-9H-purin-2-yl)amino)-1-butanol
- MFCD02266401
- Bio1_000791
- Z1741982636
- NCGC00094374-15
- 2a4l
- Bio1_001280
- (2R)-2-{[6-(benzylamino)-9-(propan-2-yl)-9H-purin-2-yl]amino}butan-1-ol
- GLXC-04786
- Roscovitine , R-roscovitine , CYC202
- ROSCOVITINE(Seliciclib)?
- BRD-K07691486-001-15-5
- NCGC00094374-09
- BRD-K07691486-001-19-7
-
- MDL: MFCD02266401
- インチ: 1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m1/s1
- InChIKey: BTIHMVBBUGXLCJ-OAHLLOKOSA-N
- SMILES: O([H])C([H])([H])[C@@]([H])(C([H])([H])C([H])([H])[H])N([H])C1=NC(=C2C(=N1)N(C([H])=N2)C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- 精确分子量: 354.21700
- 同位素质量: 354.217
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 26
- 回転可能化学結合数: 8
- 複雑さ: 417
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- Surface Charge: 0
- 互变异构体数量: 6
- トポロジー分子極性表面積: 87.9
じっけんとくせい
- Color/Form: 白色から灰白色の固体
- 密度みつど: 1.3
- ゆうかいてん: 106~107℃
- Boiling Point: 577.5 °C at 760 mmHg
- フラッシュポイント: 303.1 °C
- Refractive Index: 1.643
- PSA: 87.89000
- LogP: 3.34810
Seliciclib Security Information
- Signal Word:Warning
- 危害声明: H303+H313+H333-H315-H319-H335
- Warning Statement: P261-P280-P301+P312-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- 储存条件:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Seliciclib 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Seliciclib Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC4124-100 mg |
ROSCOVITINE(Seliciclib) |
186692-46-6 | 99% | 100mg |
$300.0 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R40690-5mg |
Roscovitine |
186692-46-6 | 5mg |
¥466.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R40690-100mg |
Roscovitine |
186692-46-6 | 100mg |
¥3236.0 | 2021-09-08 | ||
Ambeed | A300507-250mg |
(R)-2-((6-(Benzylamino)-9-isopropyl-9H-purin-2-yl)amino)butan-1-ol |
186692-46-6 | 98% | 250mg |
$655.0 | 2025-02-19 | |
Ambeed | A300507-1mg |
(R)-2-((6-(Benzylamino)-9-isopropyl-9H-purin-2-yl)amino)butan-1-ol |
186692-46-6 | 98% | 1mg |
$21.0 | 2025-02-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R860954-250mg |
Roscovitine |
186692-46-6 | >98% | 250mg |
¥4,550.00 | 2022-01-13 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | R0207-20MG |
Roscovitine |
186692-46-6 | >98.0%(HPLC)(qNMR) | 20mg |
¥890.00 | 2023-09-07 | |
ChemScence | CS-0016-50mg |
Seliciclib |
186692-46-6 | 98.73% | 50mg |
$198.0 | 2022-04-27 | |
TRC | R684000-500µg |
Roscovitine |
186692-46-6 | 500µg |
45.00 | 2021-07-18 | ||
TRC | R684000-50mg |
Roscovitine |
186692-46-6 | 50mg |
$374.00 | 2023-05-17 |
Seliciclib 関連文献
-
Vikrant Abbot,Poonam Sharma,Saurabh Dhiman,Malleshappa N. Noolvi,Harun M. Patel,Varun Bhardwaj RSC Adv. 2017 7 28313
-
Wenwu Liu,Yaoguang Huang,Limeng Wu,Wenjie Liu,Xiaowen Jiang,Zihua Xu,Qingchun Zhao New J. Chem. 2022 46 19342
-
Zhi Huang,Tianqi Wang,Cheng Wang,Yan Fan RSC Med. Chem. 2022 13 688
-
Jing Liu,Yi Hu,David L. Waller,Junfeng Wang,Qingsong Liu Nat. Prod. Rep. 2012 29 392
-
Rakesh Kumar Sharma,Masami Otsuka,Garima Gaba,Shilpa Mehta RSC Adv. 2013 3 1282
-
Zdeněk Trávní?ek,Radka Novotná,Jaromír Marek,Igor Popa,Michal ?ipl Org. Biomol. Chem. 2011 9 5703
-
Paul Workman Mol. BioSyst. 2005 1 17
-
Rakesh Kumar Sharma,Masami Otsuka,Garima Gaba,Shilpa Mehta RSC Adv. 2013 3 1282
-
Manuela J?rg,Katrina S. Madden RSC Med. Chem. 2021 12 646
-
10. Identification of the cellular targets of bioactive small organic molecules using affinity reagentsBenjamin J. Leslie,Paul J. Hergenrother Chem. Soc. Rev. 2008 37 1347
Related Categories
- Other Chemical additives Functional Additives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Imidazopyrimidines 6-aminopurines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Imidazopyrimidines Purines and purine derivatives 6-aminopurines
Seliciclibに関する追加情報
Recent Advances in Seliciclib (186692-46-6) Research: A Comprehensive Update
Seliciclib (R-roscovitine; CAS 186692-46-6), a potent cyclin-dependent kinase (CDK) inhibitor, continues to attract significant attention in the field of chemical biology and pharmaceutical research. This small molecule ATP-competitive inhibitor selectively targets CDK2, CDK7, and CDK9, making it a promising candidate for various therapeutic applications, particularly in oncology and inflammatory diseases. Recent studies have further elucidated its mechanism of action, pharmacokinetic properties, and potential clinical applications, reinforcing its position as a key player in targeted therapy development.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated significant progress in understanding Seliciclib's structural-activity relationship. Researchers employed X-ray crystallography to reveal precise binding modes of 186692-46-6 with CDK2/cyclin E complex, providing crucial insights for the design of next-generation CDK inhibitors. The study highlighted Seliciclib's unique ability to induce conformational changes in the kinase domain, which may explain its distinct biological effects compared to other CDK inhibitors in its class.
Clinical trial updates have shown particularly promising results in oncology applications. Phase II studies investigating Seliciclib as a monotherapy for non-small cell lung cancer (NSCLC) reported improved progression-free survival rates, with a favorable safety profile. Notably, biomarker analyses confirmed significant downregulation of MCL-1 and RNA polymerase II phosphorylation, validating the compound's proposed mechanism of action at the clinical level. These findings were recently presented at the 2023 American Association for Cancer Research annual meeting.
Emerging research has expanded the potential therapeutic scope of Seliciclib beyond oncology. A groundbreaking preclinical study published in Nature Communications demonstrated the compound's efficacy in treating cystic fibrosis through modulation of RNA processing. The research team found that 186692-46-6 could effectively correct the aberrant splicing of CFTR mRNA in patient-derived cells, opening new avenues for repurposing this molecule in genetic disorders.
Pharmacokinetic optimization remains an active area of investigation. Recent work published in European Journal of Pharmaceutical Sciences described novel formulation strategies to enhance Seliciclib's oral bioavailability. The development of nanocrystal formulations and lipid-based delivery systems has shown potential to overcome the compound's solubility limitations, with some formulations demonstrating up to 3-fold increases in plasma exposure in animal models.
Combination therapy approaches have also gained traction in recent studies. Research teams have reported synergistic effects when Seliciclib is paired with PARP inhibitors in BRCA-mutated cancers, and with immune checkpoint inhibitors in immunologically "cold" tumors. These findings suggest that 186692-46-6 may play an important role in emerging combination treatment paradigms, particularly in the context of overcoming therapeutic resistance.
As we look to the future, several clinical trials are currently underway to further evaluate Seliciclib's therapeutic potential. These include investigations into its use as a senolytic agent in age-related diseases, as well as its application in viral infections where host CDKs play crucial roles in pathogen replication. The continued exploration of 186692-46-6 underscores its versatility as a pharmacological tool and therapeutic candidate in the chemical biology landscape.
186692-46-6 (Seliciclib) Related Products
- 500735-47-7(OLOMOUCINE II)
- 90407-19-5(1,2-BENZISOTHIAZOL-3-AMINE, 7-CHLORO-)
- 1806797-62-5(Ethyl 3-amino-4-(difluoromethyl)-5-methylpyridine-2-acetate)
- 155621-63-9(2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one)
- 2227772-43-0((2S)-2-(2-methoxy-6-methylphenyl)oxirane)
- 1935651-78-7(3-benzyl({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid)
- 152169-60-3(Benzyl N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate)
- 7062-40-0(2-(5-Bromo-2-methoxyphenyl)acetonitrile)
- 1805360-32-0(6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine)
- 55455-43-1(Carbonochloridic acid, 2-(1-methylethoxy)ethyl ester)

